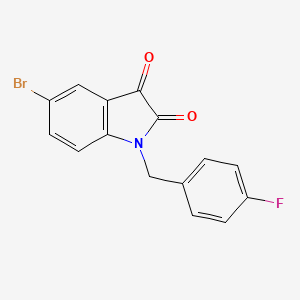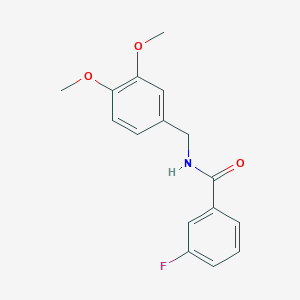![molecular formula C17H19ClN2O4S2 B4762795 1-(4-chlorophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B4762795.png)
1-(4-chlorophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide
Übersicht
Beschreibung
1-(4-chlorophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide, also known as CP-690,550, is a chemical compound that has been studied extensively for its potential therapeutic applications. It was first synthesized in 2003 by Pfizer and has since been the subject of numerous scientific studies.
Wirkmechanismus
1-(4-chlorophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide works by inhibiting the activity of JAK, specifically JAK3. This enzyme is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), which are important for the development and function of immune cells. By inhibiting JAK3, 1-(4-chlorophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide reduces the activity of these cytokines, leading to a decrease in inflammation and immune response.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide has been found to have several biochemical and physiological effects. It has been shown to reduce the activity of T cells, which play a key role in the development of autoimmune diseases and organ rejection. Additionally, it has been found to reduce the production of cytokines such as IL-2 and interferon-gamma (IFN-γ), which are involved in the immune response. These effects have been found to be dose-dependent, with higher doses resulting in greater inhibition of JAK3 activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-chlorophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide for lab experiments is its specificity for JAK3. This allows for targeted inhibition of this enzyme, without affecting other JAK isoforms. Additionally, 1-(4-chlorophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide has been found to have a long half-life, allowing for sustained inhibition of JAK3 activity. One limitation of 1-(4-chlorophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide for lab experiments is its relatively high cost, which may limit its use in certain settings.
Zukünftige Richtungen
There are several future directions for research on 1-(4-chlorophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide. One area of interest is the potential use of this compound in the treatment of cancer. It has been found to inhibit the growth of certain cancer cell lines, and further studies are needed to determine its potential as a cancer therapy. Additionally, there is ongoing research on the use of 1-(4-chlorophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide in combination with other drugs, such as immunosuppressants, to improve outcomes in organ transplantation. Finally, there is interest in developing more selective JAK inhibitors, with the goal of reducing the risk of side effects associated with broader JAK inhibition.
Conclusion:
1-(4-chlorophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide is a chemical compound that has been studied extensively for its potential therapeutic applications. It works by inhibiting the activity of JAK3, leading to a decrease in inflammation and immune response. While it has several advantages for lab experiments, such as specificity for JAK3 and a long half-life, its relatively high cost may limit its use in certain settings. Ongoing research is focused on exploring new therapeutic applications for 1-(4-chlorophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide and developing more selective JAK inhibitors.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide has been studied for its potential therapeutic applications in several areas, including autoimmune diseases, organ transplantation, and cancer. It has been shown to inhibit the activity of Janus kinase (JAK), a key enzyme involved in the signaling pathways of cytokines and growth factors. This inhibition has been found to reduce inflammation and prevent the rejection of transplanted organs.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S2/c18-15-5-3-14(4-6-15)13-25(21,22)19-16-7-9-17(10-8-16)26(23,24)20-11-1-2-12-20/h3-10,19H,1-2,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFSZVNLYKTFOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl (4-{[(2,6-diethylphenyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B4762714.png)
![7-(4-chlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4762727.png)
![N-(3-bromophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4762734.png)

![4-{[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4762751.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-iodobenzamide](/img/structure/B4762756.png)
![2-{[4-(2-furylmethyl)-1-piperazinyl]carbonyl}-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4762761.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4762775.png)
![2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4762779.png)
![5-{2-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4762787.png)
![ethyl N-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoyl]glycinate](/img/structure/B4762790.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B4762799.png)
![4-bromo-N-[2-(cyclohexylthio)ethyl]benzamide](/img/structure/B4762807.png)